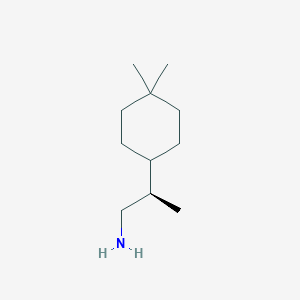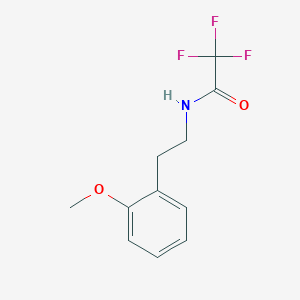![molecular formula C26H19N3O6 B2731465 methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 877656-53-6](/img/new.no-structure.jpg)
methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. Common synthetic routes include:
Starting with commercially available benzofuro[3,2-d]pyrimidine derivatives.
Functionalizing the 2-position with acetyl groups through acetylation reactions under acidic or basic conditions.
Amidation reactions to introduce the benzoate moiety using reagents like acetic anhydride or benzoyl chloride.
Industrial Production Methods
Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, such as:
Oxidation: It can be oxidized to introduce additional functional groups or alter existing ones.
Reduction: Reductive conditions can lead to the conversion of ketone groups into alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing reagents like halogens (chlorine, bromine) or organometallic compounds.
Major Products Formed
Depending on the reaction, the major products can include:
Modified benzofuro[3,2-d]pyrimidine derivatives with additional functional groups.
Derivatives with altered electronic properties and biological activities.
Applications De Recherche Scientifique
Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: As a building block in organic synthesis for the creation of more complex molecules.
Biology: Studying its interaction with biological macromolecules like proteins and DNA.
Medicine: Exploring its potential as a lead compound in drug discovery for treating diseases such as cancer or infections.
Industry: Utilizing its properties in the development of new materials or catalysts.
Mécanisme D'action
The compound exerts its effects through several mechanisms:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, affecting their function.
Pathways Involved: It can modulate cellular pathways involved in cell proliferation, apoptosis, or signal transduction.
Comparaison Avec Des Composés Similaires
Uniqueness
Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate stands out due to its unique benzofuro[3,2-d]pyrimidine core, which imparts distinct chemical properties and biological activities.
Similar Compounds
Benzofuran derivatives: Similar core structure but differing in the pyrimidine ring substitution.
Pyrimidine derivatives: Lacking the benzofuran ring but maintaining similar amide functionalities.
Propriétés
Numéro CAS |
877656-53-6 |
|---|---|
Formule moléculaire |
C26H19N3O6 |
Poids moléculaire |
469.453 |
Nom IUPAC |
methyl 4-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C26H19N3O6/c1-34-25(32)16-11-13-17(14-12-16)27-21(30)15-28-22-19-9-5-6-10-20(19)35-23(22)24(31)29(26(28)33)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,27,30) |
Clé InChI |
QKUJDYXMOBRKEV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2731383.png)
![2-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2731384.png)
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2731385.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B2731390.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2731392.png)




![5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2731401.png)

![2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2731403.png)
